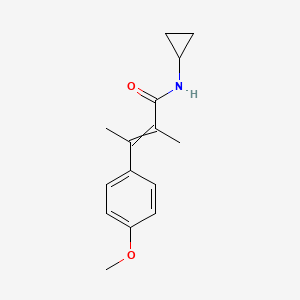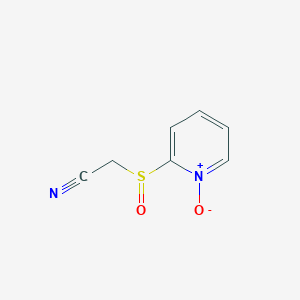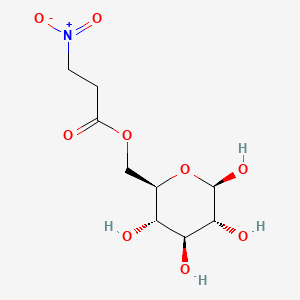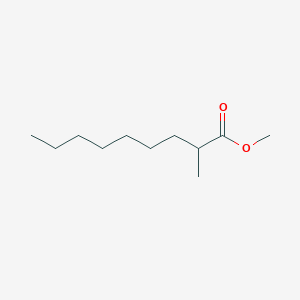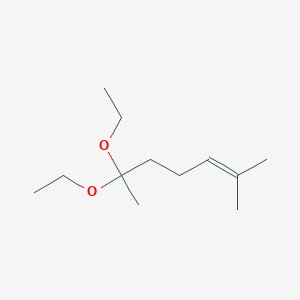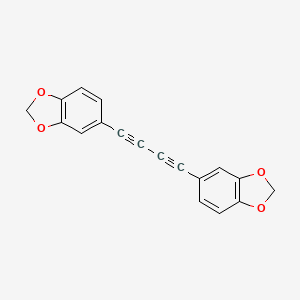
5,5'-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole): is an organic compound characterized by its unique structure, which includes a butadiyne linkage between two benzodioxole units
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole) typically involves the coupling of two ethynyl-substituted benzodioxole units. A common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is usually carried out in a solvent such as toluene or THF, with triethylamine as a base .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butadiyne linkage, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can convert the triple bond in the butadiyne linkage to a double or single bond, resulting in various hydrogenated products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Diketone derivatives.
Reduction: Hydrogenated derivatives with double or single bonds.
Substitution: Functionalized benzodioxole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of conjugated systems, which are valuable in the development of organic semiconductors and conductive polymers .
Biology and Medicine:
Industry: In the industrial sector, the compound’s properties make it suitable for use in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
作用機序
The mechanism by which 5,5’-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole) exerts its effects is primarily related to its electronic structure. The conjugated system formed by the butadiyne linkage and benzodioxole units allows for efficient electron delocalization. This property is crucial for its function in electronic applications, where it can facilitate charge transport and improve the performance of devices like OLEDs and solar cells .
類似化合物との比較
- 1,3-Benzenedicarboxylic acid, 5,5’-(1,3-butadiyne-1,4-diyl)bis-
- 4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid
- 5,5’-(1,1’-Biphenyl)-4,4’-diyldi-2,1-ethynediyl)bis-isophthalic acid
Uniqueness: What sets 5,5’-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole) apart from similar compounds is its specific combination of the butadiyne linkage and benzodioxole units. This unique structure provides a balance of rigidity and flexibility, making it particularly useful in applications requiring both mechanical stability and electronic performance .
特性
CAS番号 |
58335-55-0 |
|---|---|
分子式 |
C18H10O4 |
分子量 |
290.3 g/mol |
IUPAC名 |
5-[4-(1,3-benzodioxol-5-yl)buta-1,3-diynyl]-1,3-benzodioxole |
InChI |
InChI=1S/C18H10O4/c1(3-13-5-7-15-17(9-13)21-11-19-15)2-4-14-6-8-16-18(10-14)22-12-20-16/h5-10H,11-12H2 |
InChIキー |
YPUUVIDHNSZYMH-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C#CC#CC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


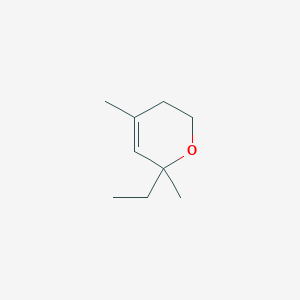

![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)
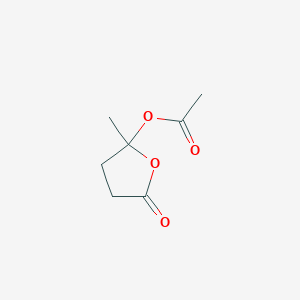
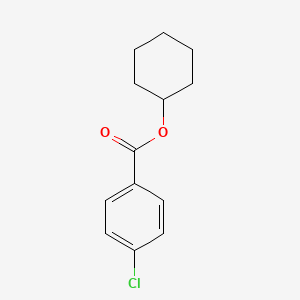
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)

![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)
